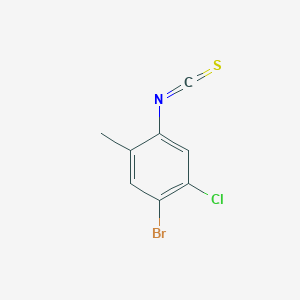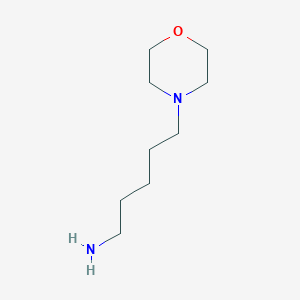
(5-Morpholin-4-ylpentyl)amine
概要
説明
(5-Morpholin-4-ylpentyl)amine, also known as MPDA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 1,5-diaminopentane, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of (5-Morpholin-4-ylpentyl)amine is thought to involve its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation can result in the modulation of neurotransmitter release and other cellular processes. Additionally, (5-Morpholin-4-ylpentyl)amine has been shown to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2), which can further modulate neurotransmitter release.
Biochemical and Physiological Effects
(5-Morpholin-4-ylpentyl)amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of VMAT2 activity, and the activation of intracellular signaling pathways. These effects can lead to changes in behavior, mood, and other physiological processes.
実験室実験の利点と制限
One of the primary advantages of using (5-Morpholin-4-ylpentyl)amine in lab experiments is its high potency and selectivity for TAAR1. Additionally, (5-Morpholin-4-ylpentyl)amine is relatively stable and easy to synthesize, which makes it an attractive compound for research purposes. However, one limitation of using (5-Morpholin-4-ylpentyl)amine is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving (5-Morpholin-4-ylpentyl)amine. One area of interest is the development of more selective and potent ligands for TAAR1, which could have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of (5-Morpholin-4-ylpentyl)amine and other TAAR1 ligands, which could lead to a better understanding of the role of this receptor in various physiological processes. Finally, the potential toxicity of (5-Morpholin-4-ylpentyl)amine and other TAAR1 ligands should be further investigated, with the goal of developing safer compounds for use in research and potential therapeutic applications.
Conclusion
In conclusion, (5-Morpholin-4-ylpentyl)amine, or (5-Morpholin-4-ylpentyl)amine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. While there are some limitations to using (5-Morpholin-4-ylpentyl)amine in lab experiments, its high potency and selectivity for TAAR1 make it an attractive compound for research purposes. Further research is needed to fully elucidate the mechanisms of action of (5-Morpholin-4-ylpentyl)amine and other TAAR1 ligands, as well as to develop safer and more selective compounds for use in therapeutic applications.
科学的研究の応用
(5-Morpholin-4-ylpentyl)amine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary uses of (5-Morpholin-4-ylpentyl)amine is as a ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues. (5-Morpholin-4-ylpentyl)amine has been shown to activate TAAR1, which can modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
5-morpholin-4-ylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJWLGSTGJGINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427966 | |
| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Morpholin-4-ylpentyl)amine | |
CAS RN |
39793-32-3 | |
| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39793-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

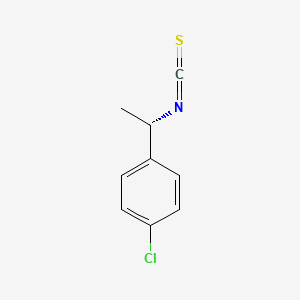
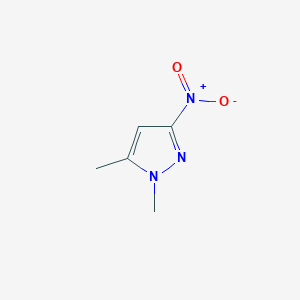
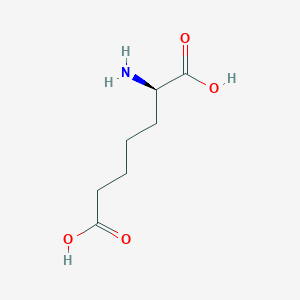
![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)

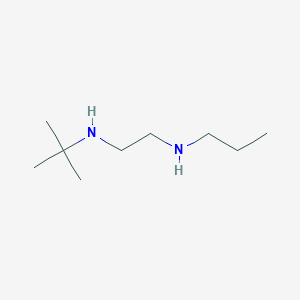

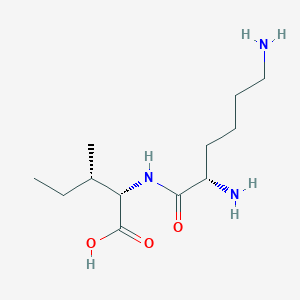
![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)

